molecular formula C12H24O11 B1672253 Isomaltitol CAS No. 534-73-6

Isomaltitol

Cat. No. B1672253
CAS RN: 534-73-6
M. Wt: 344.31 g/mol
InChI Key: SERLAGPUMNYUCK-YJOKQAJESA-N
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Description

Isomaltitol, also known as Isomalt, is a sugar substitute and a type of disaccharide alcohol . It is primarily used for its sugar-like physical properties . It was discovered in the 1960s and has been widely used in over 70 countries since the 1980s .


Synthesis Analysis

Isomaltitol can be synthesized from sucrose in two steps . First, sucrose is transformed into isomaltulose using the bacterial enzyme isomaltulose synthase . The isomaltulose is then hydrogenated using a Raney nickel catalyst, producing a mixture of two glucosylhexitols .


Molecular Structure Analysis

Isomaltitol is an equimolar mixture of two diastereomeric disaccharides: 1-O-α-D-glucopyranosido-D-mannitol (1,1-GPM) and 6-O-α-D-glucopyranosido-D-sorbitol (1,6-GPS) . Its molecular formula is C12H24O11 .


Chemical Reactions Analysis

Isomaltitol can be attacked by α-glucosidase (maltase) from yeast, although at a rather low rate . Competitive inhibition of maltose splitting by isomaltitol confirms that isomaltitol is bound by the active site of the enzyme .


Physical And Chemical Properties Analysis

Isomaltitol is an odorless, white, crystalline substance containing about 5% water of crystallization . It has a minimal cooling effect, lower than many other sugar alcohols .

Scientific Research Applications

Modulation of Inflammatory Response

  • Isomaltitol in Lung Inflammation : Evaldsson, Rydén, and Uppugunduri (2010) investigated the effects of isomaltitol in the Sephadex-induced lung inflammation model. They discovered that isomaltitol modulated the inflammatory response, exacerbating neutrophilia while reducing eosinophilia. This suggests a potential role for isomaltitol in manipulating inflammatory responses in certain conditions (Evaldsson, Rydén, & Uppugunduri, 2010).

Food Industry Applications

  • Analysis in Food Products : Cataldi et al. (1999) demonstrated the use of isomaltitol in the food industry. They developed a method for the determination of isomaltitol in various foodstuffs, highlighting its role as a reduced-calorie sweetener in dietetic foods (Cataldi, Campa, Casella, & Bufo, 1999).
  • Baking and Confectionery : Tavera-Quiroz et al. (2015) explored the use of isomaltitol in developing a crispy snack from green apples, emphasizing its role as a noncariogenic nutritive sweetener and its protective effect during the baking process (Tavera-Quiroz, Urriza, Pinotti, & Bertola, 2015).

Biochemical and Pharmacological Research

  • Isomalto-dextranase Characterization : Okada, Takayanagi, and Sawai (1988) characterized an enzyme, isomalto-dextranase, and identified isomaltitol as a competitive inhibitor. This research contributes to the understanding of biochemical pathways involving isomaltitol (Okada, Takayanagi, & Sawai, 1988).

Production and Optimization

  • Production from Isomaltulose : Che Jian (2001) studied the optimal conditions for the production of isomaltitol from isomaltulose, contributing to more efficient manufacturing processes (Che Jian, 2001).
  • Chocolate Manufacturing : Rad et al. (2019) utilized isomaltitol in the formulation of sucrose-free milk chocolate, demonstrating its application in creating healthier confectionery options (Rad, Pirouzian, Toker, & Konar, 2019).

Health and Nutrition

  • Digestion and Absorption Study : Langkilde et al. (1994) quantified the small bowel digestion and absorption of isomaltitol in ileostomy patients, providing valuable data on its metabolizable energy and implications for nutrition (Langkilde, Andersson, Schweizer, & Würsch, 1994).

Future Directions

The global Compound Isomaltitol industry is experiencing significant change and disruption, driven by changing consumer preferences, technological advancements, and intensifying competitive conditions . The industry is expected to continue its growth from 2023 to 2030 .

properties

IUPAC Name

(2S,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2/t4-,5+,6+,7+,8+,9+,10-,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERLAGPUMNYUCK-YJOKQAJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074571
Record name 6-O-alpha-D-Glucopyranosyl-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Odourless, white, slightly hygroscopic, crystalline mass.
Record name ISOMALT
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Solubility

Soluble in water, very slightly soluble in ethanol.
Record name ISOMALT
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Mechanism of Action

/Investigators/ compared the effect of a variety of sugar alcohols on calcium absorption from the rat small and large intestine in vitro. An Using chamber technique was used to determine the net transport of Ca across the epithelium isolated from the jejunum, ileum, cecum, and colon of rats. The concentration of Ca in the serosal and mucosal Tris buffer solution was 1.25 mM and 10 mM, respectively. The Ca concentration in the serosal medium was determined after incubation for 30 min and the net Ca absorption was evaluated. The addition of 0.1-200 mM erythritol, xylitol, sorbitol, maltitol, palatinit, or lactitol to the mucosal medium affected net Ca absorption in the intestinal preparations. Differences in Ca transport were observed between portions of the intestine, but not between sugar alcohols tested. /The authors/ concluded that sugar alcohols directly affect the epithelial tissue and promote Ca absorption from the small and large intestine in vitro., Isomalt is a non-cariogenic sweetener, which is widely used in sugar-free candy and chewing gum. Little is known about the effects of Isomalt on de- and remineralization. Binding between calcium and Isomalt has been reported, which could affect the mineral balance. The objective of this study was to examine the effects of Isomalt on de- and remineralization of bovine enamel lesions, both in vitro and in situ. In in vitro study, subsurface enamel lesions were subjected to 3-weeks pH-cycling. Treatments were 5-min rinses with 10% Isomalt solutions daily and 10% Isomalt additions to re- or demineralizing solutions. Standard pH-cycling conditions were used with a 0.2 ppm fluoride background during the remineralization phase. In in situ study, subsurface lesions were exposed 2 months in vivo and brushed three times daily with 10% Isomalt containing toothpaste. Treatment effects were assessed by chemical analysis of the solutions (in vitro) and transversal microradiography (in vitro and in situ). In in vitro study, while 5-min rinses with 10% Isomalt gave slightly increased remineralization, continuous presence of 10% Isomalt (in re- or demineralizing solutions) inhibited both de- and/or remineralization. This lead to significantly smaller overall mineral loss when Isomalt was added during demineralization. In in situ study, remineralization enhancement during short Isomalt treatments was confirmed. Isomalt had a positive effect on the de/remineralization balance when given under conditions relevant to practical use., ... Reports from authoritative bodies and reviews indicates that the decrease in pH in plaque as a consequence of metabolic acid production by saccharolytic bacteria when exposed to fermentable carbohydrates (i.e. sugars and starches) may promote demineralization and prevent remineralization of the hydroxyapatite crystals. Tooth hydroxyapatite crystals are very resistant to dissolution at neutral pH, but their solubility drastically increases as pH drops. Typically, the critical pH for dental enamel is around 5.5. ... Demineralization of tooth tissues can also occur as a result of consumption of dietary acids in foods or beverages, and that frequent consumption can lead to dental erosion. Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose are slowly metabolized by bacteria in the mouth. The rate and amount of acid production from these food constituents is significantly less than that from sucrose. ... Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose do not promote dental caries because they do not lower plaque pH to the level associated with enamel demineralization. ... A cause and effect relationship has been established between the consumption of sugar-containing foods/drinks at an exposure frequency of four times daily or more and an increased tooth demineralization, and that the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose, instead of sugar in sugar-containing foods/drinks, may maintain tooth mineralization by decreasing tooth demineralization compared with sugar-containing foods, provided that such foods/drinks do not lead to dental erosion., The food constituents xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose resulted in reduced post-prandial blood glucose (or insulinemic) responses compared with sugars on a weight by weight basis owing to their reduced/delayed digestion/absorption and/or to a decrease in the amount of available carbohydrates, and that the consumption of foods/drinks in which xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose replaced sugars induced lower post-prandial glycemic and insulinemic responses than sugar-containing foods/drinks. ... A cause and effect relationship has been established between the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose instead of sugar and reduction in post-prandial blood glucose responses (without disproportionally increasing post-prandial insulinemic responses) as compared to sugar-containing foods/drinks.
Record name Isomalt
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Product Name

Isomaltitol

CAS RN

534-73-6, 64519-82-0
Record name Isomaltitol
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Record name Isomaltitol
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Record name D-Glucitol, 6-O-.alpha.-D-glucopyranosyl-
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Record name 6-O-alpha-D-Glucopyranosyl-D-glucitol
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Record name 6-O-α-D-glucopyranosyl-D-glucitol
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Record name ISOMALTITOL
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Record name Isomalt
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7969
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Citations

For This Compound
692
Citations
ML Wolfrom, A Thompson, AN O'Neill… - Journal of the …, 1952 - ACS Publications
… and isomaltitol nonaacetate. Periodate oxidation experiments (Table I) show that the isomaltitol … evidence of the presence of a 6-D-glucopyranosyl link in isomaltose and isomaltitol (Fig. …
Number of citations: 37 pubs.acs.org
G Sieben, U Gmpp, K Heinkel - Nutr. Metaboi, 1975 - karger.com
… data of the metabolism of isomaltitol in human beings. … isomaltitol (table I) although at a rather low rate. Competitive inhibition of maltose split ting by isomaltitol confirms that isomaltitol is …
Number of citations: 11 karger.com
TRI Cataldi, C Campa, IG Casella… - Journal of agricultural …, 1999 - ACS Publications
Disaccharide alditols (DAs) such as maltitol, isomaltitol, and lactitol are increasingly being employed in food industry by virtue of their low hydroscopicity, high stability, and good bulking …
Number of citations: 37 pubs.acs.org
C Evaldsson, I Rydén, S Uppugunduri - International archives of allergy …, 2011 - karger.com
… isomaltitol’s osmotic and structure-specific properties. Conclusion: Our results show that isomaltitol … Sugar alcohols similar to isomaltitol have already been used to aid mucus clearance …
Number of citations: 5 karger.com
C Evaldsson - 2009 - diva-portal.org
… of isomaltitol's osmotic and structure-specific properties. Our results indicate that isomaltitol can … Sugar alcohols similar to isomaltitol have already been used to aid mucus clearance in …
Number of citations: 4 www.diva-portal.org
L Mazur, S Gubsky, A Dorohovych… - Ukrainian food …, 2018 - irbis-nbuv.gov.ua
… causing no tooth decay, especially isomaltitol and maltitol [1, 2]. Among these polyols, known in the Ukrainian market is isomaltitol and maltitol. Isomaltitol has a fairly low hygroscopicity, …
Number of citations: 19 www.irbis-nbuv.gov.ua
O Sema - 2022 - repo.btu.kharkov.ua
… , isomaltitol is extremely inert to chemical and enzymatic hydrolysis. In the presented work, the object of research was the technology of lollipop caramel based on isomaltitol-… isomaltitol, …
Number of citations: 2 repo.btu.kharkov.ua
U Grupp, G Siebert, H Gerlach, A Zehner - Nutrition and metabolism, 1977 - JSTOR
… Concentrations in the uri Isomaltitol. The disaccharide alcoho determined the theoretical Palatinitol Isomaltitol threshold as 1.18 mmol/ 10 tween plasma Palatinitol and Isomaltit different …
Number of citations: 3 www.jstor.org
F Gehring - Zeitschrift Fur Ernahrungswissenschaft. Journal of …, 1973 - europepmc.org
[Formation of acids by cariogenically important streptococci from sugars and sugar alcohols with special reference to isomaltitol and isomaltulose]. - Abstract - Europe PMC … [Formation …
Number of citations: 10 europepmc.org
H Schiweck - Health and Sugar Substitutes, 1979 - karger.com
… half an hour whereas for the complete hydrolysis of isomaltitol in 1 n hydrochloric acid one needs at least two hours. In 0,1 n hydrochloric acid isomaltitol is split only to an extent of 2/3 …
Number of citations: 3 karger.com

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